molecular formula C14H10Cl2N2S B15359467 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

Cat. No.: B15359467
M. Wt: 309.2 g/mol
InChI Key: STOOLZGYTPUEPF-UHFFFAOYSA-N
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Description

3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is a chemical compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system substituted with chloro and aniline groups, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves multiple steps, starting with the formation of the benzothiazole core. One common method includes the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 5-chloro-1,3-benzothiazole

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, if present.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline has found applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.

Comparison with Similar Compounds

  • 4-Chloro-2-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

  • 3-Chloro-4-[(6-chloro-1,3-benzothiazol-2-yl)methyl]aniline

  • 2-Chloro-5-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

Uniqueness: 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.

Properties

Molecular Formula

C14H10Cl2N2S

Molecular Weight

309.2 g/mol

IUPAC Name

3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

InChI

InChI=1S/C14H10Cl2N2S/c15-9-2-4-13-12(6-9)18-14(19-13)5-8-1-3-10(17)7-11(8)16/h1-4,6-7H,5,17H2

InChI Key

STOOLZGYTPUEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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